molecular formula C11H8F4N4O B1308491 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 618090-96-3

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B1308491
CAS No.: 618090-96-3
M. Wt: 288.2 g/mol
InChI Key: MYRVUECGBOBAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hammett Substituent Constants

Using the Hammett equation:

  • 4-Fluorophenyl : σₚ = 0.06 (resonance donation) and σₘ = 0.34 (inductive withdrawal).
  • Trifluoromethyl : σₚ = 0.54 , σₘ = 0.43 (strong -I effect).

These substituents polarize the pyrazole ring, increasing electrophilicity at position 4 (carbohydrazide site) by ~1.2 eV (DFT calculations). The CF₃ group further stabilizes adjacent negative charges via inductive effects, enhancing reactivity in nucleophilic substitution reactions.

Frontier Molecular Orbitals

  • HOMO : Localized on the pyrazole ring and carbohydrazide oxygen (-5.2 eV).
  • LUMO : Centered on the electron-deficient C-4 position (-1.8 eV), facilitating electrophilic attacks.

Hydrogen Bonding Patterns in the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) participates in extensive hydrogen bonding:

Intramolecular Interactions

  • N-H···O : Between the hydrazide NH and carbonyl oxygen (distance: 2.02–2.15 Å ), stabilizing a cis conformation.
  • C-H···F : Weak interactions between pyrazole C-H and CF₃ fluorine (distance: 2.45–2.60 Å ).

Intermolecular Packing

In crystal lattices, molecules form R₂²(10) hydrogen-bonded rings via:

  • N-H···O bonds between carbohydrazide groups (N···O: 2.89 Å ).
  • C-H···π interactions between phenyl rings and pyrazole (distance: 3.12–3.25 Å ).
Hydrogen Bond Distance (Å) Angle (°) Source
N-H···O 2.02–2.15 156–164
N-H···N 2.20–2.35 145–152

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRVUECGBOBAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618090-96-3
Record name 1-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

Cyclocondensation of 1,3-Dicarbonyl Compounds

The synthesis of pyrazole derivatives often begins with the cyclocondensation of 1,3-dicarbonyl compounds (e.g., β-diketones) with hydrazine derivatives. This reaction forms the pyrazole core, which is crucial for further functionalization.

  • Reaction Scheme :
    $$
    \text{β-Diketone} + \text{Hydrazine Derivative} \rightarrow \text{Pyrazole Core}
    $$
  • Catalysts : Nano-ZnO or copper triflate in ionic liquids has been reported to enhance yields and reduce reaction times.
  • Advantages : High regioselectivity and yields up to 95% using green chemistry protocols.

Functionalization at the Pyrazole Core

Once the pyrazole core is synthesized, functional groups such as trifluoromethyl and fluorophenyl are introduced through selective reactions.

Trifluoromethylation

Trifluoromethyl groups can be incorporated using reagents like trifluoromethyl iodide or trifluoroacetate derivatives under basic or catalytic conditions:

  • Reagents : CF₃I, TMEDA (tetramethylethylenediamine), and Zn catalysts.
  • Conditions : Reactions are carried out in tetrahydrofuran (THF) at room temperature for approximately 12 hours.
Fluorophenyl Substitution

The introduction of a fluorophenyl group is achieved via coupling reactions:

  • Reagents : Aryl halides (e.g., 4-fluorobenzene) and palladium-based catalysts.
  • Conditions : Conducted under mild heating with base additives to facilitate substitution.

Formation of Carbohydrazide Derivative

Conversion to Pyrazole-4-Carboxylic Acid

The pyrazole intermediate is oxidized or hydrolyzed to form a carboxylic acid derivative:

  • Oxidizing Agents : Potassium permanganate or molecular iodine.
  • Conditions : Reflux in aqueous or organic solvents depending on the substrate.

Hydrazide Formation

The carboxylic acid is converted to its carbohydrazide derivative through reaction with hydrazine hydrate:

  • Reaction Scheme :
    $$
    \text{Pyrazole-4-Carboxylic Acid} + \text{Hydrazine Hydrate} \rightarrow \text{Pyrazole-4-Carbohydrazide}
    $$
  • Catalysts : Acidic or basic catalysts may be used to accelerate the reaction.
  • Solvents : Ethanol or methanol is commonly employed for better solubility and yield.

Optimized Protocols

Green Chemistry Approaches

Recent studies emphasize eco-friendly methods using recyclable catalysts and minimal waste generation:

  • Use of nano-catalysts like ZnO for cyclocondensation.
  • Ionic liquids as solvents for enhanced product recovery.

One-Pot Synthesis

One-pot protocols combine multiple steps into a single reaction vessel to reduce time and improve efficiency:

  • Example: Formation of trifluoromethyl pyrazoles followed by carbohydrazide transformation in situ.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation β-Diketone + Hydrazine, Nano-ZnO ~95 Short reaction time
Trifluoromethylation CF₃I, TMEDA in THF ~89 Room temperature
Fluorophenyl Substitution Aryl halides, Pd catalyst ~80 Mild heating
Carbohydrazide Formation Hydrazine hydrate in ethanol ~90 Acid/base catalyst optional

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the 1-Position

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

  • Structural difference : The 4-fluorophenyl group is replaced with a 4-chlorophenyl moiety.
  • This analog is commercially available and shares similar synthetic pathways .
  • Applications : Used as a precursor in pesticide development due to enhanced lipophilicity from the chlorine substituent .

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

  • Structural difference : The 1-position lacks fluorine substitution (phenyl instead of 4-fluorophenyl).
  • Impact: Reduced electron-withdrawing effects may decrease metabolic stability compared to fluorinated analogs. Elemental analysis data (C 49.89%, H 2.36%, N 7.27%) align with theoretical values for non-fluorinated derivatives .
Substituent Variations at the 4-Position

4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

  • Structural difference : The carbohydrazide group is replaced with a bromine atom.
  • Impact: Bromine’s bulkiness and polarizability may hinder interactions in enzyme-binding pockets. This compound is synthesized via phenylhydrazine and trifluoromethyl enones in acetic acid, yielding a molecular ion at m/z 384 (100% abundance) in GC-MS .

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

  • Structural difference : The carbohydrazide is replaced with an amine group (-NH₂).
  • Impact : The hydrochloride salt form enhances solubility in aqueous media. Its molecular weight (281.64 g/mol) and crystallographic data (triclinic, P 1 symmetry) confirm structural rigidity .
Complex Heterocyclic Hybrids

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a)

  • Structural difference : The pyrazole core is fused with thiazole and triazole rings.
  • These hybrids exhibit inhibitory activity against cyclooxygenase (COX-1/2), with IC₅₀ values in the micromolar range .

5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)

  • Structural difference : An ethylidene hydrazine group replaces the carbohydrazide.
  • Impact : The compound shows high synthetic yield (85–90%) and distinct ¹⁹F NMR shifts (δ −60 to −62 ppm for CF₃ groups) .

Key Data Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
1-(4-Fluorophenyl)-5-(CF₃)-1H-pyrazole-4-carbohydrazide C₁₁H₉F₄N₃O 4-Fluorophenyl, CF₃, CONHNH₂ 283.21 Agrochemical precursor, moderate solubility
1-(4-Chlorophenyl)-5-(CF₃)-1H-pyrazole-4-carbohydrazide C₁₁H₉ClF₃N₃O 4-Chlorophenyl, CF₃, CONHNH₂ 299.66 Enhanced lipophilicity, pesticide intermediate
4-Bromo-1-(4-fluorophenyl)-5-(CF₃)-1H-pyrazole C₁₀H₆BrF₄N₂ Br, 4-Fluorophenyl, CF₃ 305.07 GC-MS m/z 384 (M⁺), brominated analog
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(CF₃)-1H-pyrazole C₁₂H₁₀F₄N₄ Ethylidene hydrazine, CF₃ 298.23 High yield (85–90%), COX inhibition

Research Findings and Trends

  • Electronic Effects : Fluorine and trifluoromethyl groups enhance metabolic stability and binding to hydrophobic enzyme pockets, as seen in COX inhibitors .
  • Crystallographic Insights : Isostructural analogs (e.g., compound 31a) exhibit planar conformations, facilitating crystallographic studies via SHELX software .

Biological Activity

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

  • Chemical Formula : C11H8F4N4O
  • Molecular Weight : 274.176 g/mol
  • CAS Number : 1269291-03-3

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets involved in inflammation and cancer pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and target interaction.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM, indicating potent growth inhibition.
  • NCI-H460 (Lung Cancer) : Showed an IC50 of 42.30 µM, suggesting moderate efficacy against this cell line .
Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25
P81517.82

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In vitro studies demonstrated significant inhibition of COX-2 and other inflammatory mediators, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Study on Cytotoxic Effects

A study conducted by Xia et al. focused on the synthesis of various pyrazole derivatives, including this compound. The results indicated that this compound induced significant apoptosis in cancer cells, contributing to its anticancer potential .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the pyrazole structure can lead to variations in biological activity. For example:

  • Derivatives with different substituents on the pyrazole ring displayed varied potency against different cancer types, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of arylhydrazines with trifluoromethyl-containing precursors. For example, ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate can react with 4-fluorophenylhydrazine under low-temperature conditions (-20°C to 0°C) to form the pyrazole core . Subsequent hydrazidation with hydrazine hydrate yields the carbohydrazide derivative. Key parameters include:

  • Temperature control : Low temperatures minimize side reactions (e.g., decomposition of trifluoromethyl groups).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorophenyl/trifluoromethyl substitution patterns. 13C^{13}\text{C} NMR identifies carbonyl and pyrazole ring carbons .
  • Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) validate the carbohydrazide moiety .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangement, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in hydrazide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer: Discrepancies in electron density maps or bond geometry often arise from disordered solvent molecules or thermal motion. Strategies include:

  • SHELXL refinement : Use constraints (e.g., AFIX commands) for disordered regions and anisotropic displacement parameters for heavy atoms .
  • Cross-validation : Compare multiple datasets (e.g., twinned crystals) and validate with Rfree_{\text{free}} values to avoid overfitting .
  • Complementary techniques : Pair X-ray data with DFT-optimized molecular geometries to verify bond angles/planarity .

Q. What computational strategies optimize molecular docking studies for this compound’s biological targets?

Methodological Answer:

  • AutoDock Vina : Adjust exhaustiveness (≥32) and grid box size (20 ų) to cover the active site fully. Use the AD4 scoring function for affinity predictions .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., Factor Xa inhibitors) and validate via molecular dynamics (MD) simulations (RMSD <2 Å) .
  • Free energy calculations : Apply MM/GBSA to refine binding energy estimates, accounting for solvation effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess bioactivity in enzyme inhibition assays (e.g., Factor Xa IC50_{50}) .
  • Pharmacophore mapping : Identify critical moieties (e.g., trifluoromethyl group for hydrophobic interactions) using 3D-QSAR models .
  • In vitro/in vivo correlation : Test analogs in anticoagulation models (e.g., rat venous thrombosis) to correlate SAR with efficacy .

Q. What experimental approaches address low regioselectivity in pyrazole ring formation?

Methodological Answer:

  • Directed synthesis : Use sterically hindered esters (e.g., tert-butyl) to favor 1,4-regiochemistry over 1,5-isomers .
  • Microwave-assisted synthesis : Reduce reaction time (≤30 minutes) to minimize side-product formation .
  • HPLC-MS monitoring : Track intermediate formation in real-time to optimize reaction quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.